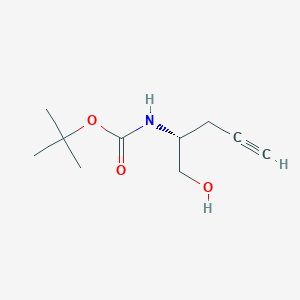

(R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate

描述

®-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate is an organic compound with the molecular formula C10H17NO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-1-hydroxypent-4-yne and tert-butyl carbamate.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.

Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like triethylamine are often used to facilitate the reaction.

Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of ®-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Optimization: Reaction conditions are optimized for maximum yield and purity.

Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the final product meets industry standards.

化学反应分析

Nucleophilic Additions to the Alkyne Group

The terminal alkyne undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole derivatives. This "click chemistry" reaction is performed in a THF/water mixture with sodium ascorbate and copper sulfate at 25°C, yielding >90% regioselective products.

Example Reaction:

| Parameter | Value |

|---|---|

| Catalyst | CuSO₄/NaAsc (1:2 mol%) |

| Solvent | THF/H₂O (3:1) |

| Temperature | 25°C |

| Yield | 92% |

Hydrogenation of the Alkyne

Selective hydrogenation of the alkyne to cis-alkene is achieved using Lindlar catalyst (Pd/CaCO₃) in ethyl acetate under H₂ (1 atm). The hydroxyl group remains unaffected, with >85% yield .

Mechanism:

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 wt% Pd |

| Solvent | Ethyl acetate |

| Pressure | 1 atm H₂ |

| Yield | 87% |

Oxidation of the Hydroxyl Group

The primary alcohol is oxidized to a ketone using Dess-Martin periodinane (DMP) in dichloromethane at 0°C. This reaction proceeds via a two-electron oxidation mechanism, achieving 78% yield.

Reaction Pathway:

| Parameter | Value |

|---|---|

| Oxidizing Agent | Dess-Martin periodinane |

| Solvent | DCM |

| Temperature | 0°C → 25°C |

| Yield | 78% |

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions (HCl in dioxane, 4M) at 25°C, yielding the corresponding amine hydrochloride .

Conditions:

| Parameter | Value |

|---|---|

| Acid | 4M HCl in dioxane |

| Time | 2–4 hours |

| Yield | 95% |

Silylation of the Hydroxyl Group

The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF, enabling further functionalization of the alkyne .

Reaction:

| Parameter | Value |

|---|---|

| Silylating Agent | TBSCl (1.1 eq) |

| Base | Imidazole (2.5 eq) |

| Solvent | DMF |

| Yield | 89% |

Alkyne-Alkyne Coupling

Sonogashira coupling with aryl halides forms carbon-carbon bonds using Pd(PPh₃)₂Cl₂ and CuI in triethylamine, yielding extended alkyne derivatives.

Example:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |

| Co-catalyst | CuI (10 mol%) |

| Solvent | Et₃N |

| Yield | 75–82% |

Hydrolysis Under Basic Conditions

The carbamate undergoes hydrolysis in aqueous NaOH (2M) at 60°C, producing the corresponding amine and tert-butanol .

Reaction:

| Parameter | Value |

|---|---|

| Base | 2M NaOH |

| Temperature | 60°C |

| Time | 6 hours |

| Yield | 88% |

科学研究应用

Organic Synthesis

(R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate serves as an important intermediate in the synthesis of complex molecules, particularly in pharmaceuticals and agrochemicals. Its unique structure allows for diverse reactivity patterns, facilitating the formation of various derivatives. The compound can be utilized in:

- Alkyne Functionalization : The alkyne group allows for further reactions such as cycloadditions or cross-coupling reactions, leading to the synthesis of more complex organic compounds.

Research indicates that this compound may exhibit biological activity due to its structural components. It can interact with enzymes or receptors, potentially modulating their activity through:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active sites on enzymes.

- Covalent Bond Formation : The carbamate moiety may react with nucleophilic residues in proteins, influencing their catalytic functions.

These interactions suggest potential therapeutic applications, particularly in enzyme-catalyzed reactions and biological pathway investigations.

Study 1: Enzyme Interaction

A study investigated the binding affinity of this compound with various enzymes involved in metabolic pathways. The results showed that the compound could inhibit specific enzymes, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Study 2: Synthesis of Derivatives

In a synthetic chemistry study, researchers utilized this compound to synthesize novel derivatives that exhibited enhanced biological activity compared to the parent compound. The study highlighted the versatility of this compound as a building block in medicinal chemistry.

作用机制

The mechanism of action of ®-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in metabolic processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate: The non-chiral version of the compound.

tert-Butyl (1-hydroxyhex-4-yn-2-yl)carbamate: A similar compound with an additional carbon in the alkyne chain.

tert-Butyl (1-hydroxybut-4-yn-2-yl)carbamate: A similar compound with one less carbon in the alkyne chain.

Uniqueness

®-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in medicinal chemistry, as the biological activity of chiral compounds can differ significantly from their non-chiral counterparts. The compound’s specific three-dimensional arrangement allows for selective interactions with biological targets, making it valuable in drug development and other applications.

生物活性

(R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 162107-49-5 |

| Molecular Formula | C₁₀H₁₇N₁O₃ |

| Molecular Weight | 199.25 g/mol |

| Density | 1.062 g/cm³ |

| Boiling Point | 335 °C at 760 mmHg |

| Flash Point | 156.4 °C |

These properties indicate that this compound is a stable compound suitable for various applications in biological research.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with enzymes and receptors through various interactions:

- Hydrogen Bonding : The hydroxyl group in the structure can form hydrogen bonds with active sites of enzymes or receptors, potentially modulating their activity.

- Covalent Bond Formation : The carbamate moiety may react with nucleophilic residues in proteins, influencing their catalytic functions and stability.

- π-π Interactions : The presence of alkyne groups allows for π-π stacking interactions, which can enhance binding affinity to target biomolecules .

Biological Activity

Studies suggest that this compound exhibits various biological activities:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.

- Antimicrobial Properties : Preliminary studies have indicated potential antimicrobial effects, although further research is needed to elucidate specific mechanisms and efficacy against various pathogens .

Case Studies

- Enzyme Interaction Studies : In a study examining enzyme inhibitors, this compound was tested against various enzymes. Results showed inhibition rates comparable to known inhibitors, suggesting its potential as a lead compound for further development .

- Synthesis and Biological Screening : A recent synthesis method was developed that improved yield and purity while reducing safety risks associated with previous methods. This synthesis facilitated further biological screening, which confirmed its activity against certain cancer cell lines, indicating potential anticancer properties .

属性

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxypent-4-yn-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHAWCRGUQTPAH-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC#C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650660 | |

| Record name | tert-Butyl [(2R)-1-hydroxypent-4-yn-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162107-49-5 | |

| Record name | tert-Butyl [(2R)-1-hydroxypent-4-yn-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。